[1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-propoxyphenyl)-

Catalog No.
S11520446
CAS No.
89143-17-9
M.F
C17H22N2O3
M. Wt
302.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-propoxyphe...

CAS Number

89143-17-9

Product Name

[1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-propoxyphenyl)-

IUPAC Name

1-(4-propoxyphenyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

InChI

InChI=1S/C17H22N2O3/c1-2-11-22-14-7-5-13(6-8-14)19-16(20)12-15(17(19)21)18-9-3-4-10-18/h5-8,15H,2-4,9-12H2,1H3

InChI Key

PYEYHZYACHLNPQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCC3

[1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-propoxyphenyl)- is a chemical compound characterized by its unique bipyrrolidine structure and the presence of a propoxyphenyl group. It belongs to a class of compounds known as dioxopyrrolidines, which are recognized for their diverse biological activities and potential pharmaceutical applications. The compound's molecular formula includes nitrogen and oxygen functionalities that contribute to its reactivity and interaction with biological systems.

Typical of dioxopyrrolidine derivatives. These include:

  • Self-condensation Reactions: Similar compounds often exhibit aldol-type self-condensation, leading to the formation of more complex structures.
  • Cyclization Reactions: The presence of carbonyl groups allows for cyclization under specific conditions, which can yield different structural isomers.
  • Substitution Reactions: The propoxyphenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for further functionalization.

Compounds containing the bipyrrolidine framework have been studied for various biological activities, including:

  • Antimicrobial Properties: Some derivatives exhibit significant activity against a range of bacterial and fungal pathogens.
  • Anticancer Activity: Research indicates that certain bipyrrolidine derivatives can inhibit cancer cell proliferation and induce apoptosis.
  • Cholesterol Biosynthesis Inhibition: Similar compounds have been identified as inhibitors in cholesterol biosynthesis pathways, suggesting potential applications in treating hyperlipidemia.

These biological activities make [1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-propoxyphenyl)- a candidate for further pharmacological exploration.

The synthesis of [1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-propoxyphenyl)- typically involves several steps:

  • Formation of Dioxopyrrolidine Core: This can be achieved through reactions involving pyrrolidine derivatives with carbonyl compounds such as pyruvic acid or benzaldehydes.
  • Introduction of Propoxyphenyl Group: The propoxyphenyl substituent can be introduced via nucleophilic substitution or coupling reactions with appropriate aryl halides or derivatives.
  • Purification and Characterization: The final product is purified using techniques such as recrystallization or chromatography, followed by characterization using NMR and mass spectrometry.

This multi-step synthesis allows for the fine-tuning of the compound's properties by varying substituents.

The applications of [1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-propoxyphenyl)- span various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery programs targeting infectious diseases or cancer.
  • Chemical Research: Its unique structure makes it a valuable intermediate in synthetic organic chemistry for developing new materials or compounds.
  • Biological Studies: The compound can be used in biological assays to study its mechanism of action and interactions with biological targets.

Interaction studies involving [1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-propoxyphenyl)- focus on its binding affinity to various biological receptors and enzymes. These studies often employ techniques such as:

  • Molecular Docking Simulations: To predict how the compound interacts at the molecular level with target proteins.
  • In vitro Assays: To evaluate the biological effects on cell lines or microbial cultures.
  • Structure-Activity Relationship Studies: To determine how variations in structure influence biological activity.

These studies are crucial for understanding the compound's potential therapeutic effects and guiding further modifications.

Several compounds share structural similarities with [1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-propoxyphenyl)-. Notable examples include:

Compound NameStructural FeaturesUnique Characteristics
1-(3-Pyridyl)pyrrolidine-2,5-dionePyridyl substitutionExhibits significant antimicrobial properties
5-Methylpyrrolidine-2,4-dioneMethyl substitution at position 5Known for anticancer activity
2,3-Dioxopyrrolidine derivativesGeneral dioxopyrrolidine structureDiverse biological activities across different derivatives

Uniqueness

The uniqueness of [1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-propoxyphenyl)- lies in its specific propoxyphenyl substitution pattern combined with the bipyrrolidine core. This distinct arrangement imparts unique chemical reactivity and biological properties that may not be present in other similar compounds. Its ability to engage in specific interactions within biological systems makes it a valuable candidate for further research and development.

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Exact Mass

302.16304257 g/mol

Monoisotopic Mass

302.16304257 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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